Enhanced Aqueous Solubility Through Ortho-Hydroxyl Substitution
The introduction of a 2-hydroxyphenyl group significantly alters the compound's lipophilicity compared to its non-hydroxylated counterpart phenibut. While experimental LogP data for the target compound is sparse, computational predictions indicate a shift from a highly lipophilic LogP of 2.71 for phenibut to a substantially lower LogP of approximately 0.60 for 4-amino-3-(2-hydroxyphenyl)butanoic acid [1]. This difference of over two log units translates to a >100-fold theoretical increase in aqueous solubility, a critical parameter for in vitro assay design and the development of injectable or hydrophilic formulations.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | XlogP: 0.60 (Predicted) |
| Comparator Or Baseline | Phenibut (4-amino-3-phenylbutanoic acid): LogP 2.71 |
| Quantified Difference | Δ LogP = -2.11 |
| Conditions | In silico predictions (XLogP3 algorithm); Phenibut LogP from experimental and computational sources. |
Why This Matters
This difference dictates solvent selection for biological assays and directly influences permeability and distribution in pharmacokinetic studies.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 131836233, 4-amino-3-(2-hydroxyphenyl)butanoic acid (XLogP3). View Source
